2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
描述
2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at position 2 and a 3,4,5-trimethoxyphenyl moiety at position 7. This scaffold is recognized for its structural similarity to colchicine-site binding agents, particularly microtubule-destabilizing compounds like combretastatin A-4 (CA-4). The 3,4,5-trimethoxyphenyl group is a critical pharmacophore for tubulin polymerization inhibition, while the cyclopropyl substituent at position 2 may enhance metabolic stability and modulate steric interactions .
属性
分子式 |
C17H18N4O3 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC 名称 |
2-cyclopropyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)12-6-7-18-17-19-16(10-4-5-10)20-21(12)17/h6-10H,4-5H2,1-3H3 |
InChI 键 |
FZIVCRRHOPZLGM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4CC4 |
产品来源 |
United States |
准备方法
合成路线和反应条件
2-环丙基-7-(3,4,5-三甲氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶的合成通常包括以下步骤:
三唑并嘧啶核心的形成: 可以通过在酸性或碱性条件下将合适的先驱体,如肼衍生物与嘧啶羧酸环化来实现。
环丙基的引入: 环丙基可以通过环丙烷化反应引入,通常使用重氮甲烷或环丙基甲醇作为试剂,在催化剂存在下进行。
三甲氧基苯基的连接: 这一步通常涉及亲核取代反应,其中三甲氧基苯基卤化物与三唑并嘧啶中间体反应。
工业生产方法
该化合物的工业生产很可能涉及对上述合成路线的优化,以确保高产率和纯度。这包括扩大反应规模,优化反应时间和温度,以及采用高效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
2-环丙基-7-(3,4,5-三甲氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,可能导致氧化衍生物的形成。
还原: 使用氢化铝锂等还原剂进行还原反应可以产生该化合物的还原形式。
取代: 亲核或亲电取代反应可以修饰连接到三唑并嘧啶核心的官能团。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在适当条件下(例如,加热、催化剂)的卤化衍生物和亲核试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
2-环丙基-7-(3,4,5-三甲氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗癌症等疾病方面的治疗潜力,因为它能够与特定的生物靶标相互作用。
工业: 用于开发新材料或作为合成药物的前体。
作用机制
2-环丙基-7-(3,4,5-三甲氧基苯基)[1,2,4]三唑并[1,5-a]嘧啶的作用机制涉及它与酶或受体等分子靶标的相互作用。已知三甲氧基苯基基团可以增强结合亲和力和特异性,而三唑并嘧啶核心可以与目标蛋白质的活性位点或结合口袋相互作用。该化合物可能抑制酶活性或调节受体功能,从而产生其生物学效应。
相似化合物的比较
Position 2 Substituents
The 2-position of the triazolopyrimidine scaffold is a key site for structural diversification. Modifications here significantly influence biological activity and pharmacokinetic properties:
- Target Compound: The cyclopropyl group provides a compact, non-aromatic substituent, reducing metabolic vulnerability compared to bulkier aromatic amines (e.g., benzylamino or phenylpropylamino groups) .
- Benzylamino Derivatives (6a–c): Compounds with 4′-Cl, 4′-Me, or 3′,4′-methylendioxy benzylamino groups at position 2 demonstrated high antiproliferative activity, with electron-withdrawing groups (e.g., Cl in 6a) enhancing tubulin-binding affinity .
- 3-Phenylpropylamino Derivative (6d): This substituent improved solubility and maintained potent activity, suggesting that alkyl chain length and flexibility balance steric effects and target engagement .
Position 7 Substituents
The 3,4,5-trimethoxyphenyl group at position 7 is conserved in most active derivatives, as it mimics the trimethoxy motif of CA-4, enabling strong hydrophobic interactions with tubulin’s colchicine-binding site . Variations at this position, such as 4-methoxyphenyl or unsubstituted phenyl groups, result in reduced potency .
Diaryl Substitution Patterns
Diaryl triazolopyrimidines with substitutions at positions 6 and 7 (e.g., 6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine) exhibit enhanced antimitotic activity due to optimized π-π stacking and van der Waals interactions within the tubulin dimer . The target compound’s 2-cyclopropyl-7-trimethoxyphenyl arrangement may similarly stabilize microtubule-destabilizing conformations.
Antiproliferative and Antitubulin Activities
- Compound 6 (): With a 4′-methoxy-3′-hydroxyphenyl group at position 2 and 3,4,5-trimethoxyphenyl at position 7, this derivative showed nanomolar activity (IC₅₀ = 60 nM against HeLa cells) and disrupted tubulin polymerization by 40% at 10 µM .
- Target Compound : While specific IC₅₀ data are unavailable, its structural features align with high-activity derivatives, suggesting comparable or improved efficacy.
Metabolic Stability
The triazolopyrimidine core itself improves metabolic stability by replacing labile carbonyl groups in earlier analogs (e.g., CA-4 derivatives).
Data Tables
Table 1. Structural and Activity Comparison of Selected Triazolopyrimidines
Table 2. Key Pharmacokinetic and Structural Advantages
| Feature | Target Compound | Comparable Derivatives | Advantage of Target Compound |
|---|---|---|---|
| Metabolic Stability | High (cycloproyl group) | Moderate (benzylamino in 6a–d) | Reduced oxidative metabolism risk |
| Tubulin Binding Affinity | High (3,4,5-trimethoxyphenyl) | High (3,4,5-trimethoxyphenyl) | Comparable to most active analogs |
| Solubility | Moderate (non-polar cyclopropyl) | Improved in 6d (alkyl chain) | Potential for formulation optimization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
